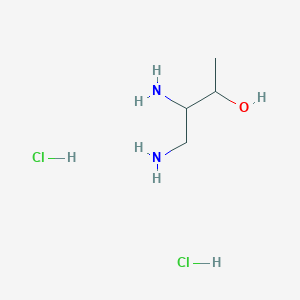

3,4-Diaminobutan-2-ol dihydrochloride

Overview

Description

3,4-Diaminobutan-2-ol dihydrochloride, also known as 2,3-Diaminobutanol dihydrochloride or DAB, is an amino alcohol . It has a CAS Number of 1333671-42-3 and a molecular weight of 177.07 . The IUPAC name is 3,4-diamino-2-butanol dihydrochloride .

Molecular Structure Analysis

The InChI code for 3,4-Diaminobutan-2-ol dihydrochloride is 1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H . The molecular formula is C4H14Cl2N2O .

Physical And Chemical Properties Analysis

3,4-Diaminobutan-2-ol dihydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

Industrial Applications and Fermentation Processes

3,4-Diaminobutan-2-ol dihydrochloride, as a diamine, is used in various industrial applications, including the production of agrochemicals, pharmaceuticals, surfactants, and as a building block for nylon synthesis. A notable advancement involves the development of efficient processes for the recovery and purification of diamines like 3,4-diaminobutan-2-ol dihydrochloride from fermentation broth, which is crucial for the synthesis of bio-based nylons and other related chemicals (Lee et al., 2019).

Biobased Production from Amino Acids

Research has explored the synthesis of biobased succinonitrile from glutamic acid and glutamine, which are amino acids present in plant proteins. Succinonitrile is a precursor of 1,4-diaminobutane, demonstrating the potential of using renewable sources for the production of diamines (Lammens et al., 2011).

Nanotechnology and Material Science

3,4-Diaminobutan-2-ol dihydrochloride is used in the field of nanotechnology and material science. For example, it's used in the hydrothermal synthesis and characterization of nanostructures for the photodegradation of organic pollutants and in enhancing the thermal stability of epoxy acrylate nanocomposite materials (Abbasi et al., 2017).

Biosensors and Clinical Applications

The compound is significant in the development of biosensors. A notable application is in the creation of a highly sensitive, rapid response enzymatic nanointerfaced biosensor for the detection of putrescine, a biologically active diamine, using 1,4-diaminobutane. This has implications for various clinical and analytical purposes (Shanmugam et al., 2011).

Polymer and Chemical Engineering

In polymer and chemical engineering, 3,4-diaminobutan-2-ol dihydrochloride is utilized in the synthesis of thermoplastic elastomers and poly(ether-ester-imide)s, contributing to advancements in materials with specific mechanical properties and phase transitions (Kricheldorf et al., 2001).

Safety and Hazards

properties

IUPAC Name |

3,4-diaminobutan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGRCWFDGPXTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminobutan-2-ol dihydrochloride | |

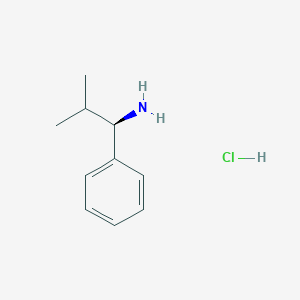

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

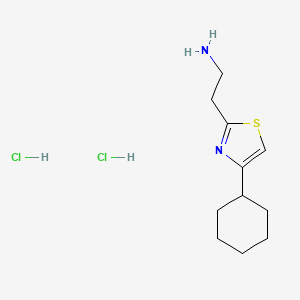

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)